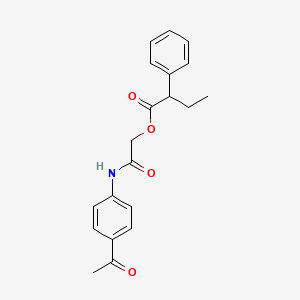

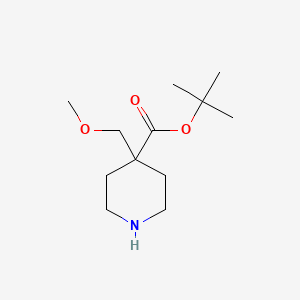

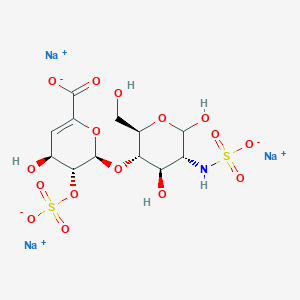

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

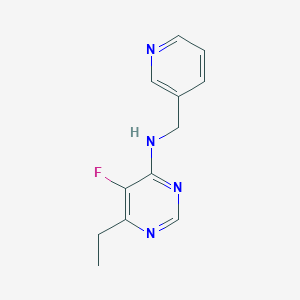

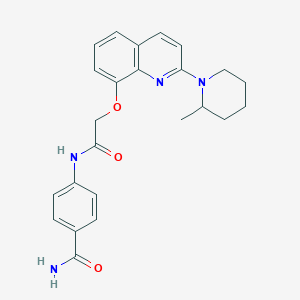

“tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 2016319-35-8 . It has a molecular weight of 229.32 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 229.32 . The InChI code for this compound is 1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3 , which provides a specific description of the compound’s molecular structure.Wirkmechanismus

Tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene acts as a protecting group for amines by reacting with the amine group to form a stable carbamate. This carbamate group is then removed through the use of a deprotection reagent, allowing for the selective functionalization of other functional groups.

Biochemical and Physiological Effects:

tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene is not used for any biochemical or physiological effects as it is a chemical compound used in organic synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene is its stability, which allows for easy storage and handling. It is also a relatively inexpensive compound, making it accessible for use in various lab experiments. However, one limitation of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene is its potential toxicity, which requires proper handling and disposal procedures.

Zukünftige Richtungen

For the use of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene include the synthesis of novel organic molecules, the development of new deprotection reagents, and the investigation of its potential toxicity.

Synthesemethoden

The synthesis of tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction yields tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene, which can be purified through various methods such as column chromatography or recrystallization. The purity of the compound can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

Tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene has various applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a protecting group for amines in organic synthesis, allowing for the selective functionalization of other functional groups. tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene is also used in the synthesis of peptides and other complex organic molecules. In addition, tert-Butyl 4-(methoxymethyl)piperidine-4-carboxylatene has been used as a reagent in the synthesis of various natural products.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has an acute oral toxicity . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Eigenschaften

IUPAC Name |

tert-butyl 4-(methoxymethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(9-15-4)5-7-13-8-6-12/h13H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWXAYMGPWEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNCC1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)

![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)

![3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide](/img/structure/B2912738.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2912743.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2912744.png)